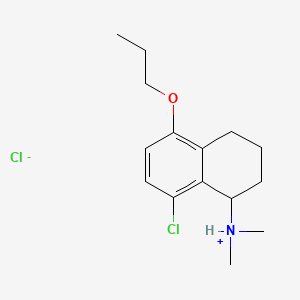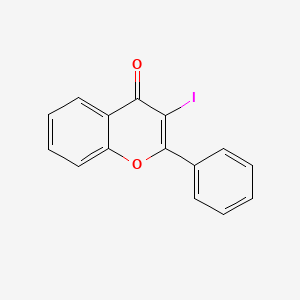
3-Iodo-2-phenyl-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-phenyl-chromen-4-one is a heterocyclic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 3-position and a phenyl group at the 2-position of the chromen-4-one scaffold imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Iodo-2-phenyl-chromen-4-one can be synthesized through the heterocyclization of β-ketoenamines. The reaction involves the use of phenyl and furyl fragments at the 2-position . The process typically requires specific reaction conditions, such as the use of anhydrous solvents and controlled temperatures.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving heterocyclic compounds. The scalability of the process would depend on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-phenyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone scaffold.
Substitution: The iodine atom at the 3-position can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 3-position.
Scientific Research Applications
3-Iodo-2-phenyl-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-2-phenyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activities, bind to receptors, and influence cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-chromen-4-one: Lacks the iodine atom at the 3-position.
3-Bromo-2-phenyl-chromen-4-one: Contains a bromine atom instead of iodine.
3-Iodo-4H-chromen-4-one: Lacks the phenyl group at the 2-position.
Uniqueness
3-Iodo-2-phenyl-chromen-4-one is unique due to the presence of both the iodine atom and the phenyl group, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for further functionalization, while the phenyl group contributes to its stability and biological activity.
Properties
CAS No. |
98153-12-9 |
|---|---|
Molecular Formula |
C15H9IO2 |
Molecular Weight |
348.13 g/mol |
IUPAC Name |
3-iodo-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H9IO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H |
InChI Key |
JHYPGUFREBHZIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


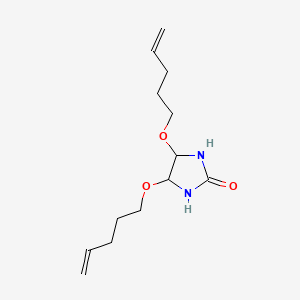
![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)
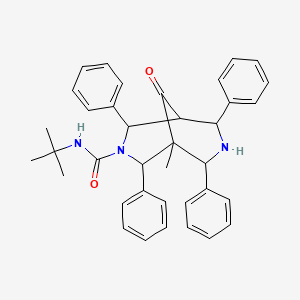
![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)
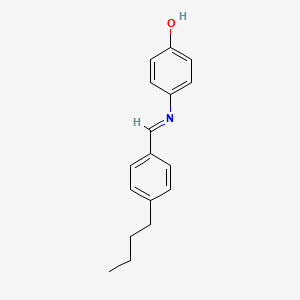
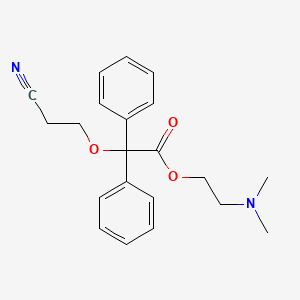
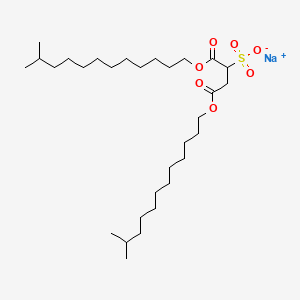
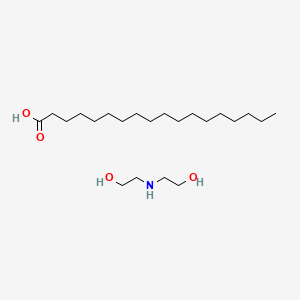

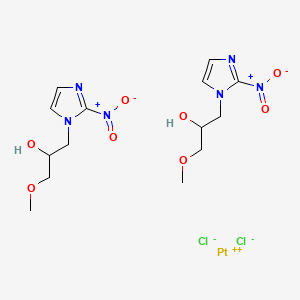

![4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid](/img/structure/B13776764.png)

